![molecular formula C8H17NO3S B2753986 Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid CAS No. 2124221-12-9](/img/structure/B2753986.png)

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

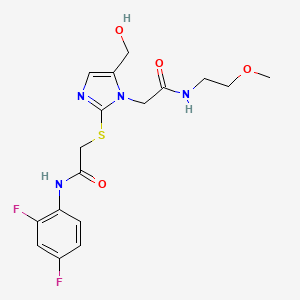

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a chemical compound with the molecular formula C8H17NO3S . It has an average mass of 207.290 Da and a monoisotopic mass of 207.092911 Da .

Molecular Structure Analysis

The molecular structure of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid consists of a cyclohexyl ring with a methylamino group at the 4th position and a methanesulfonic acid group . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid has a predicted density of 1.22±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, and solubility would require experimental determination .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is involved in various synthetic and structural analysis applications. For instance, its methanesulfonic acid-catalyzed reactions have led to the synthesis and structural elucidation of complex organic compounds, such as 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates. Extensive NMR spectroscopy and X-ray crystallography confirm the structure of these compounds, showcasing the role of methanesulfonic acid in facilitating ring openings and complex molecular rearrangements (Upadhyaya et al., 1997).

Microbial Metabolism and Environmental Impact

Methanesulfonic acid, including its derivatives, plays a crucial role in microbial metabolism and environmental sulfur cycling. It acts as a sulfur source for diverse aerobic bacteria, impacting biogeochemical cycles. This research highlights the environmental relevance and biological utilization of methanesulfonic acid derivatives, contributing to our understanding of microbial adaptation and environmental chemistry (Kelly & Murrell, 1999).

Reductive Ring-Opening Reactions

In organic synthesis, methanesulfonic acid has been demonstrated as an effective catalyst for the reductive ring-opening of O-benzylidene acetals, offering a convenient alternative to traditional methods. This application underscores the versatility of methanesulfonic acid in promoting regioselective transformations, essential for the synthesis of complex organic molecules (Zinin et al., 2007).

Safety and Hazards

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

[4-(methylamino)cyclohexyl]methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-9-8-4-2-7(3-5-8)6-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGKCJQWKDYLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)

![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)